3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.3. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Duality of Pathways in Reactions : The reactivity of compounds related to "3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" in organic synthesis showcases the duality of pathways. N-Phenyltriazolinedione, for instance, reacts with alcohols to yield products that highlight the complexity and versatility of oxazolidine and related heterocyclic compounds in synthetic applications (Dao & Mackay, 1976).
Synthesis of Oxazolidines and Thiazolidines : Research demonstrates the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters. This approach elucidates the versatility of oxazolidine compounds in forming a range of heterocycles, highlighting their potential in creating diverse molecular architectures (Badr et al., 1981).
Catalyst-Free Domino Reactions : The formation of fused tetraheterocyclic compounds through catalyst-free domino reactions indicates the potential of thiophene-containing compounds in complex molecule synthesis. Such reactions enable the efficient synthesis of structurally novel compounds with multiple heterocyclic cores, demonstrating the utility of thiophene derivatives in advanced synthetic applications (Liang et al., 2006).
Development of Biologically Active Compounds
Asymmetric Construction of Spirocyclic Compounds : The use of chiral ligands and copper catalysis in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the application of thiophene-derivatives in the synthesis of spirocyclic compounds. This method affords compounds with high levels of diastereo- and enantioselectivity, crucial for the development of biologically active molecules with specific chiral centers (Yang et al., 2015).
Miscellaneous Applications
Synthesis and Structural Analysis : Studies on the synthesis and X-ray crystal structure of novel derivatives provide insight into the structural aspects of thiophene-containing compounds. Understanding the molecular structure is vital for applications in material science and drug design, where specific molecular configurations can influence properties and activity (Lv et al., 2013).
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to interact with various biochemical pathways, influencing biological activity .
Pharmacokinetics
It is known that heterocyclic scaffolds, which include the pyrrolidine ring, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been reported to have various biological profiles, due to their different binding modes to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents in compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10-6-18-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBSVRCSUWNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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